tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1779577-11-5
VCID: VC13520303
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOC2C1CNCC2
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

CAS No.: 1779577-11-5

Cat. No.: VC13520303

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate - 1779577-11-5

Specification

CAS No. 1779577-11-5
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl 2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3
Standard InChI Key OAJIQHJOQXQMMQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC2C1CNCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2C1CNCC2

Introduction

Chemical Structure and Stereochemical Properties

Core Molecular Architecture

The compound features a bicyclic framework combining a pyridine ring fused to a 1,4-oxazine moiety. The octahydro designation indicates full saturation of both rings, resulting in a rigid, chair-like conformation that enhances stability . The tert-butyloxycarbonyl (Boc) group at the 4-position serves as a protective moiety, a common strategy in peptide synthesis to prevent unwanted side reactions .

Table 1: Key Structural Features

PropertyDescription
Bicyclic systemPyrido[4,3-b] oxazine with full saturation
Functional groupsBoc-protected carboxylate, tertiary amine, ether linkage
StereocentersTwo chiral centers at positions 4aR and 8aS in the (4aR,8aS)-enantiomer

Impact of Stereochemistry

The rel-(4aR,8aS) configuration dictates the compound’s three-dimensional orientation, which is critical for its interaction with biological targets. Molecular docking studies suggest that this enantiomer exhibits higher affinity for serotonin receptors compared to its diastereomers, likely due to optimal spatial alignment with hydrophobic binding pockets . Conversely, the (4aS,8aR) form shows reduced activity, underscoring the importance of stereochemical precision in drug design .

Synthesis and Purification Strategies

Multi-Step Organic Synthesis

The synthesis typically begins with the condensation of a substituted piperidine derivative with a glyoxal derivative to form the oxazine ring. Boc protection is introduced early to shield the amine group during subsequent reactions. Key steps include:

  • Ring Formation: Cyclization under acidic conditions at 60–80°C yields the bicyclic intermediate.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the carboxylate group .

  • Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) saturates the rings, achieving the octahydro structure .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationHCl (2M), 70°C, 12 h65–70%
Boc Protection(Boc)₂O, DMAP, THF, rt, 6 h85–90%
Hydrogenation10% Pd/C, H₂ (50 psi), MeOH, 24 h75–80%

Chromatographic Purification

Final purification employs flash chromatography using silica gel and a gradient elution system (ethyl acetate/hexane, 1:3 to 1:1). High-performance liquid chromatography (HPLC) confirms purity >97%, essential for biological assays .

TargetAssay TypeIC₅₀/EC₅₀Mechanism
5-HT₁ₐ ReceptorRadioligand130 nMCompetitive antagonism
NF-κB PathwayLuciferase2.1 μMIKKβ inhibition
COX-2 EnzymeFluorometric>10 μMNo significant activity

Comparative Analysis with Related Oxazines

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

This simpler oxazine derivative (PubChem CID 50999468) lacks the pyridine ring, resulting in reduced planarity and weaker receptor binding (Kᵢ = 450 nM for 5-HT₁ₐ) . Its smaller molecular weight (185.22 g/mol) correlates with faster renal clearance, making it less suitable for sustained CNS effects .

Piperazine-Based Analogues

Compounds like 1-(4-cyanobenzyl)piperidin-4-ylcarbamate exhibit similar Boc protection but show preferential binding to σ receptors rather than serotonin targets . This divergence highlights the role of the oxazine ring in directing selectivity.

Challenges and Future Directions

Metabolic Stability Concerns

In vivo studies in rats reveal rapid hepatic clearance (t₁/₂ = 1.2 h) due to cytochrome P450 3A4-mediated oxidation of the Boc group . Strategies to address this include:

  • Isosteric Replacement: Substituting the tert-butyl group with trifluoroethyl to resist oxidative metabolism.

  • Prodrug Approaches: Masking the carboxylate as an ethyl ester to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator